

Spectral Analysis of Bis(4-methylphenyl)chlorophosphine: A Technical Guide

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Compound of Interest

Compound Name: *Bis(4-methylphenyl)chlorophosphine*

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This technical guide provides a detailed analysis of the expected ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **Bis(4-methylphenyl)chlorophosphine**. Due to the limited availability of directly published spectral data for this specific compound, this guide leverages data from structurally analogous compounds to predict chemical shifts and coupling constants. It also outlines a comprehensive experimental protocol for the acquisition of high-quality NMR data for this air-sensitive compound.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for **Bis(4-methylphenyl)chlorophosphine**. These predictions are based on the known spectral data of related compounds such as diphenyl(p-tolyl)phosphine, tri(p-tolyl)phosphine, and other substituted chlorophosphines.

Table 1: Predicted ^1H NMR Data for **Bis(4-methylphenyl)chlorophosphine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
CH ₃	~2.4	Singlet	N/A
Aromatic H (ortho to P)	~7.5 - 7.7	Doublet of Doublets (dd)	³ JHH ≈ 8.0, ³ JPH ≈ 6.0
Aromatic H (meta to P)	~7.2 - 7.3	Doublet (d)	³ JHH ≈ 8.0

Table 2: Predicted ¹³C NMR Data for **Bis(4-methylphenyl)chlorophosphine**

Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
CH ₃	~21	Singlet	N/A
Aromatic C (ipso to P)	~135 - 137	Doublet (d)	¹ JPC ≈ 20 - 30
Aromatic C (ortho to P)	~133 - 135	Doublet (d)	² JPC ≈ 15 - 25
Aromatic C (meta to P)	~129 - 130	Doublet (d)	³ JPC ≈ 5 - 10
Aromatic C (para to P)	~140 - 142	Doublet (d)	⁴ JPC ≈ 1 - 5

Experimental Protocols

The acquisition of high-quality NMR spectra for **Bis(4-methylphenyl)chlorophosphine** requires careful handling due to its sensitivity to air and moisture. The following protocols are recommended.

Sample Preparation (Air-Sensitive Protocol)

- Solvent Preparation:** Use a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) that has been thoroughly dried and degassed. This can be achieved by distillation from a suitable drying agent (e.g., CaH₂ for CDCl₃, Na/benzophenone for C₆D₆ and THF-d₈) under an inert atmosphere (N₂ or Ar) followed by several freeze-pump-thaw cycles.

- Glovebox Technique: All manipulations of **Bis(4-methylphenyl)chlorophosphine** should be performed in a glovebox with a dry, inert atmosphere.
- Sample Weighing and Dissolution:
 - Accurately weigh the desired amount of **Bis(4-methylphenyl)chlorophosphine** (typically 5-20 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) into a clean, dry NMR tube equipped with a J. Young valve or a screw-cap with a PTFE/silicone septum.
 - Using a gas-tight syringe, add the required volume of the dried, degassed deuterated solvent (typically 0.5-0.7 mL).
 - Seal the NMR tube securely before removing it from the glovebox.
- Internal Standard: If a chemical shift reference is required, a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) can be added. However, for air-sensitive samples, referencing to the residual solvent peak is often preferred to avoid introducing potential contaminants.

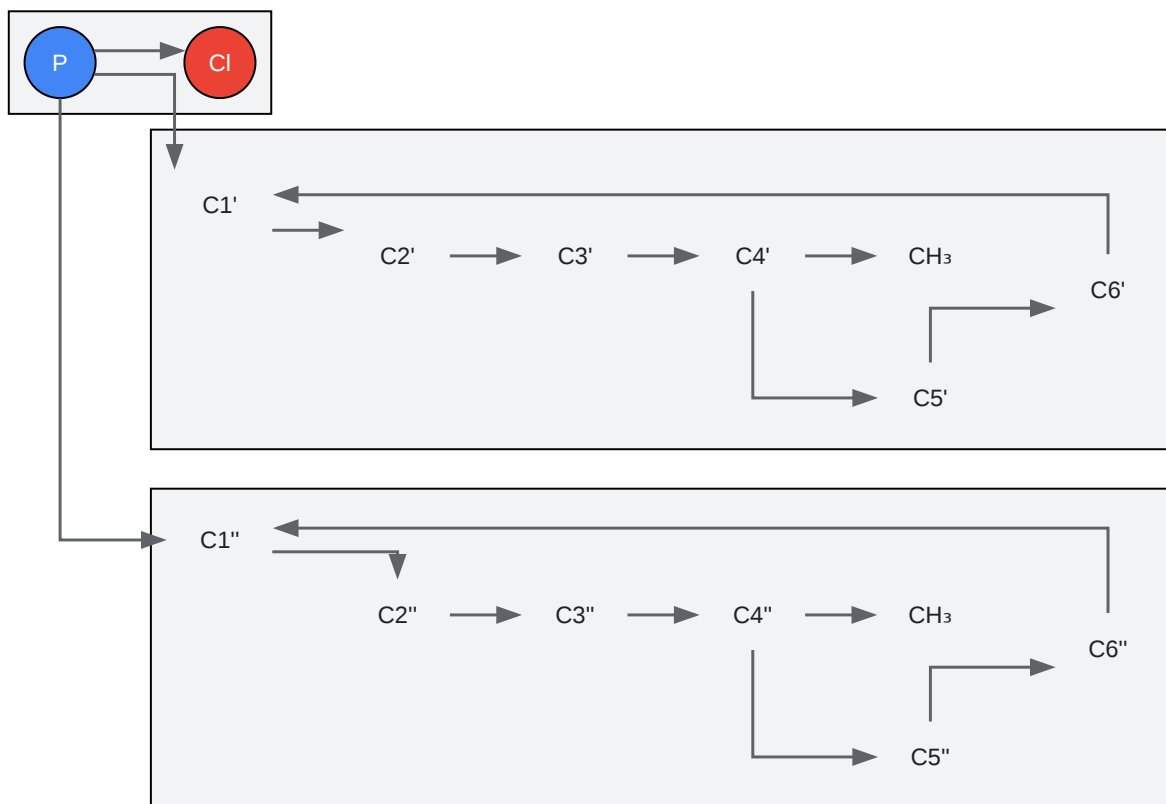
NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly important for resolving the aromatic region.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
- ^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-160 ppm).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
- ³¹P NMR Acquisition (Recommended):
 - Acquiring a ³¹P NMR spectrum is highly recommended for organophosphorus compounds. [1][2] It provides valuable information about the phosphorus environment and can confirm the presence of the desired compound.
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Spectral Width: A wide spectral width is recommended initially (e.g., -100 to 200 ppm) to locate the signal. For chlorophosphines, the chemical shift is expected in the downfield region.
 - Number of Scans: 64-256 scans.

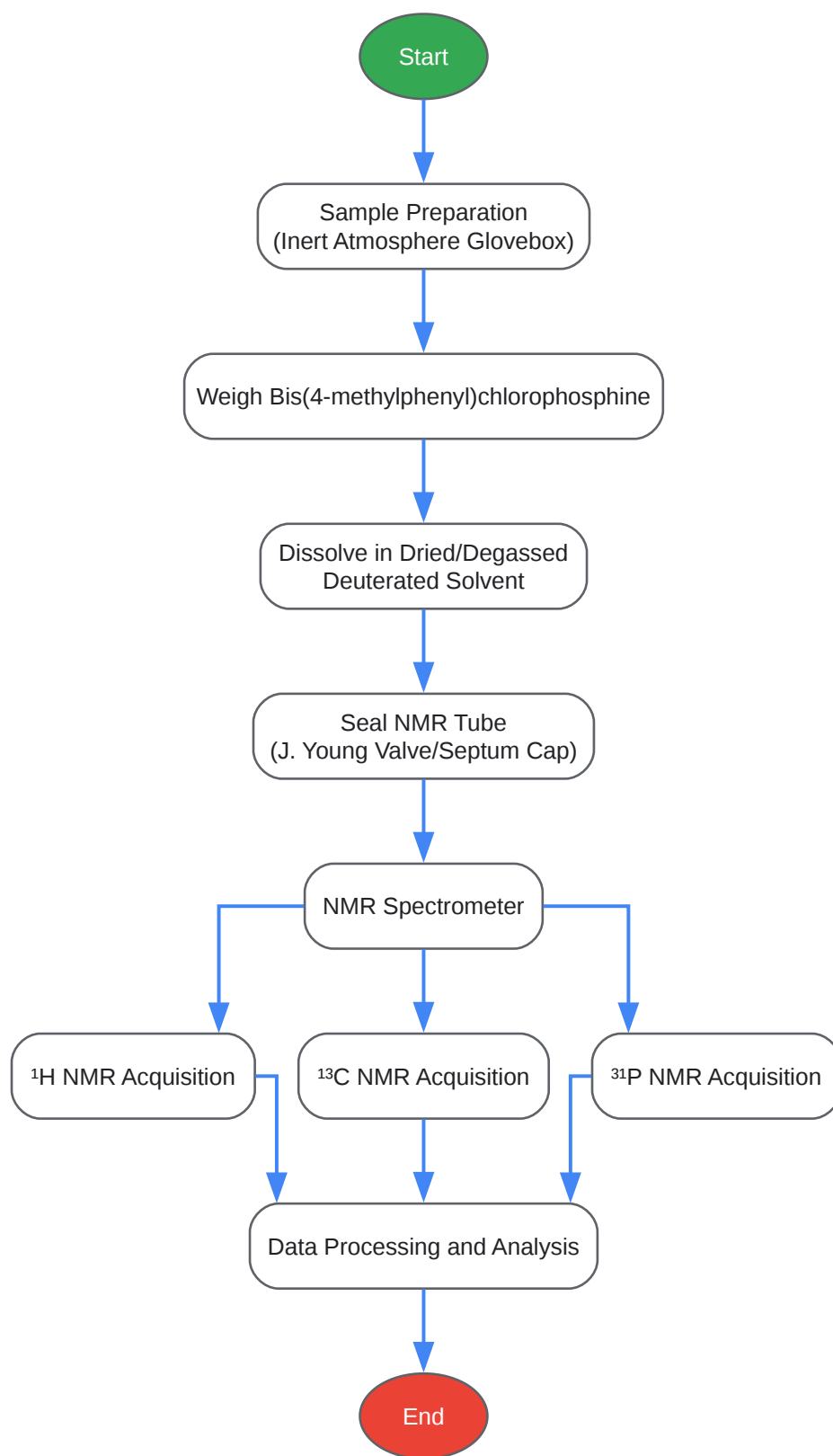
Structural and Signaling Visualization

The following diagrams illustrate the molecular structure of **Bis(4-methylphenyl)chlorophosphine** and the key NMR-active nuclei, as well as a workflow for the experimental protocol.



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Caption: Molecular structure of **Bis(4-methylphenyl)chlorophosphine** with key atoms labeled.



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Caption: Experimental workflow for NMR analysis of air-sensitive **Bis(4-methylphenyl)chlorophosphine**.

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